molecular formula C22H19N3O4 B226519 N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

カタログ番号 B226519
分子量: 389.4 g/mol
InChIキー: JCSFTTXFSXBATQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine, also known as BDP-9066, is a novel chemical compound that has been the subject of scientific research in recent years. BDP-9066 is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders.

作用機序

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine inhibits CK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of downstream signaling pathways. The specificity of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine for CK2 has been demonstrated in various cellular and animal models, suggesting that it may have minimal off-target effects.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to have various biochemical and physiological effects in cellular and animal models. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit cell growth and induce apoptosis. In animal models of cancer, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit tumor growth and metastasis. In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to protect neurons from oxidative stress and improve cognitive function. In viral infections, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit viral replication and reduce viral load.

実験室実験の利点と制限

One of the main advantages of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine for lab experiments is its specificity for CK2, which allows for the study of CK2 signaling pathways without the interference of other kinases. N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine is also relatively easy to synthesize and purify, making it suitable for large-scale experiments. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

将来の方向性

There are many future directions for the scientific research of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine. One direction is the development of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine derivatives with improved solubility and pharmacokinetic properties. Another direction is the study of the effects of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine in combination with other therapies, such as chemotherapy and immunotherapy, in cancer treatment. In neurodegenerative disorders, the potential of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a disease-modifying therapy needs to be explored further. Finally, the development of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a therapeutic agent for viral infections, such as COVID-19, is an area of active research.

合成法

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine was first reported by researchers at the University of Geneva in 2015. The synthesis involves a multi-step process that starts with the reaction of 2-bromo-3,4-dimethoxypyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. This reaction yields the intermediate 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which is then converted to N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine through a series of chemical reactions. The final product is obtained in high yield and purity, making it suitable for scientific research.

科学的研究の応用

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been the subject of extensive scientific research due to its potential therapeutic applications. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of CK2 has been implicated in many diseases, including cancer, neurodegenerative disorders, and viral infections. N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit CK2 activity in vitro and in vivo, suggesting that it may have therapeutic potential in these diseases.

特性

製品名

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

分子式

C22H19N3O4

分子量

389.4 g/mol

IUPAC名

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H19N3O4/c1-26-16-8-6-14(11-18(16)27-2)21-22(25-10-4-3-5-20(25)24-21)23-15-7-9-17-19(12-15)29-13-28-17/h3-12,23H,13H2,1-2H3

InChIキー

JCSFTTXFSXBATQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

正規SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。